molecular formula C23H24N2OS B2397949 (2E,5Z)-2-(4-(dimethylamino)benzylidene)-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopentanone CAS No. 885267-78-7

(2E,5Z)-2-(4-(dimethylamino)benzylidene)-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopentanone

Cat. No.: B2397949
CAS No.: 885267-78-7
M. Wt: 376.52
InChI Key: UXLACJIILMJOEW-CMAOETQDSA-N
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Description

(2E,5Z)-2-(4-(Dimethylamino)benzylidene)-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopentanone is a structurally complex cyclopentanone derivative featuring dual benzylidene substituents. The compound incorporates a 4-dimethylaminobenzylidene group at the 2-position (E-configuration) and a 3-ethylbenzothiazolylidene moiety at the 5-position (Z-configuration). Its synthesis likely follows methodologies analogous to other benzylidene-thiazole/cyclopentanone hybrids, involving condensation reactions between substituted aldehydes and cyclopentanone precursors under basic or acidic conditions.

Properties

IUPAC Name

(2E,5Z)-2-[[4-(dimethylamino)phenyl]methylidene]-5-(3-ethyl-1,3-benzothiazol-2-ylidene)cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2OS/c1-4-25-20-7-5-6-8-21(20)27-23(25)19-14-11-17(22(19)26)15-16-9-12-18(13-10-16)24(2)3/h5-10,12-13,15H,4,11,14H2,1-3H3/b17-15+,23-19-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLACJIILMJOEW-CMAOETQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=C3CCC(=CC4=CC=C(C=C4)N(C)C)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C\3/CC/C(=C\C4=CC=C(C=C4)N(C)C)/C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E,5Z)-2-(4-(dimethylamino)benzylidene)-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopentanone , often abbreviated as compound X , is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of compound X, focusing on its mechanisms of action, biochemical interactions, and implications for therapeutic applications.

Chemical Structure and Properties

Compound X features a complex structure characterized by a cyclopentanone core substituted with both dimethylamino and benzo[d]thiazole moieties. Its IUPAC name reflects its intricate arrangement of functional groups, which contribute to its biological properties.

Target Interactions

Compound X has been observed to interact with various biological targets, influencing cellular processes. Similar compounds have shown:

  • Anti-inflammatory activity : By modulating inflammatory pathways.
  • Antibacterial properties : Inhibiting bacterial growth through disruption of cell wall synthesis.
  • Antioxidant effects : Scavenging free radicals and reducing oxidative stress.

Mode of Action

The compound acts primarily as an enzyme inhibitor. It has been shown to inhibit key enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing neurotransmission .

Enzyme Inhibition

The interaction of compound X with enzymes is significant:

  • Acetylcholinesterase inhibition : This results in prolonged action of acetylcholine, potentially beneficial in neurodegenerative conditions.
  • Butyrylcholinesterase inhibition : Important for modulating cholinergic signaling pathways.

Cellular Effects

Research indicates that compound X influences:

  • Cell signaling pathways : It modulates the MAPK/ERK pathway, affecting cell proliferation and apoptosis.
  • Gene expression : Alters transcription profiles related to cell cycle regulation and metabolic processes .

Case Studies

  • Cytotoxicity Assessment : In vitro studies using human tumor cell lines (A549 and HeLa) demonstrated moderate cytotoxic activity attributed to the compound's ability to inhibit tubulin polymerization, leading to cell cycle arrest .
  • Dosage Effects in Animal Models : Animal studies revealed that low doses of compound X exhibited protective effects against oxidative stress, while high doses resulted in cytotoxicity and adverse effects on organ function. This underscores the importance of dosage optimization for therapeutic applications .

Environmental Influence on Activity

The efficacy and stability of compound X are influenced by environmental factors such as pH and temperature. Studies indicate that its activity is enhanced in acidic conditions, which may affect its solubility and interaction with biological targets .

Preparation Methods

The synthesis of compound X typically involves a modified Claisen–Schmidt reaction, where cyclopentanone reacts with appropriate aryl aldehydes under basic conditions. This method yields high purity products suitable for biological evaluation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of benzylidene-heterocyclic hybrids, which are often explored for antimicrobial, anticancer, and optoelectronic applications. Below is a detailed comparison with key analogs from the evidence:

Pharmacological and Physicochemical Properties

While pharmacological data for the target compound are absent, analogs provide contextual insights:

  • Antimicrobial Activity: Compounds like (Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one derivatives (6a–j) were evaluated for MIC₅₀ values against bacterial strains, with activities dependent on substituent electronegativity and steric bulk .
  • Solubility and Bioavailability: The dimethylamino group in the target compound may improve aqueous solubility compared to non-polar analogs (e.g., 2,4,6-trimethylbenzylidene derivatives in compound 11a) .
  • Hydrogen Bonding : Crystallographic studies of similar compounds (e.g., triazole-thione derivatives) highlight the role of N–H···O/S hydrogen bonds in stabilizing supramolecular assemblies, which could influence the target compound’s crystallinity .

Computational and Crystallographic Tools

Structural characterization of such compounds often relies on:

  • SHELX Software: Used for refining small-molecule crystal structures, applicable to analogs like (Z)-5-substituted benzylidene thiazolidinones .
  • ORTEP-3 : Employed for visualizing molecular geometry and hydrogen-bonding networks, as seen in triazole-thione derivatives .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of (2E,5Z)-cyclopentanone derivatives?

  • Methodology : Use a stepwise approach:

Core formation : Synthesize the cyclopentanone backbone via Claisen-Schmidt condensation between ketones and aldehydes under basic conditions (e.g., NaOH/ethanol) .

Benzylidene introduction : Employ Knoevenagel condensation with 4-(dimethylamino)benzaldehyde, using piperidine as a catalyst in anhydrous toluene .

Thiazole incorporation : React the intermediate with 3-ethylbenzo[d]thiazol-2(3H)-thione under iodine-catalyzed oxidative coupling .

  • Optimization : Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can the stereochemical configuration (2E,5Z) be confirmed experimentally?

  • Analytical techniques :

  • X-ray crystallography : Resolve single-crystal structures to unambiguously assign double-bond geometries .
  • NMR spectroscopy : Use 1^1H-1^1H NOESY to detect spatial proximity between protons on the benzylidene and thiazole moieties .
  • IR spectroscopy : Validate conjugation patterns via C=O and C=N stretching frequencies (1650–1750 cm1^{-1}) .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Antimicrobial : Broth microdilution assay (MIC determination against S. aureus and E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Anti-inflammatory : COX-2 inhibition assay using ELISA kits .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in photochemical studies?

  • Experimental design :

  • Compare UV-Vis absorption spectra of derivatives with electron-donating (e.g., -OCH3_3) vs. withdrawing (-NO2_2) groups .
  • Conduct time-dependent DFT calculations to correlate λmax\lambda_{\text{max}} with HOMO-LUMO gaps .
    • Key finding : The 4-(dimethylamino) group enhances intramolecular charge transfer, red-shifting absorption by ~40 nm .

Q. What mechanistic insights explain contradictory cytotoxicity data across cancer cell lines?

  • Hypothesis testing :

Apoptosis pathway analysis : Perform flow cytometry with Annexin V/PI staining to quantify apoptotic vs. necrotic cells .

Target profiling : Use surface plasmon resonance (SPR) to measure binding affinity to tubulin or topoisomerase II .

  • Resolution : Contradictions may arise from cell-specific uptake efficiency or differential expression of molecular targets .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved metabolic stability?

  • SAR strategies :

  • Modify substituents : Replace the 3-ethyl group on the thiazole with bulkier tert-butyl to reduce CYP450-mediated oxidation .
  • Introduce fluorination : Add -CF3_3 to the benzylidene ring to enhance lipophilicity and plasma protein binding .
    • Validation : Assess metabolic stability using liver microsome assays (e.g., human CYP3A4) .

Q. What computational tools are effective for predicting binding modes to biological targets?

  • Workflow :

Molecular docking : Use AutoDock Vina to model interactions with kinase domains (PDB: 1ATP) .

MD simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability under physiological conditions .

  • Validation : Cross-validate with mutagenesis studies on key residues (e.g., Lys106 in topoisomerase II) .

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